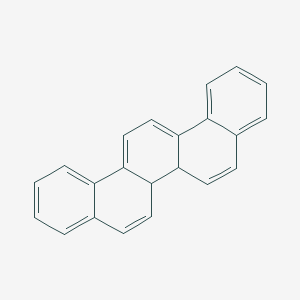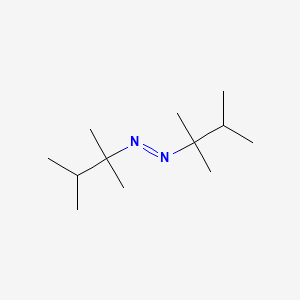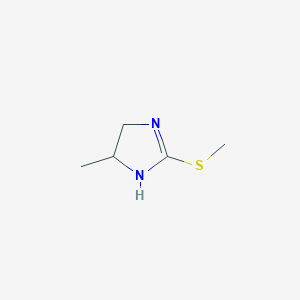![molecular formula C12H14N2O3 B14637603 Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- CAS No. 55949-67-2](/img/structure/B14637603.png)
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- is an organic compound that features a morpholine ring substituted with a 4-nitrophenyl group via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with morpholine under basic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The ethenyl linkage can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed
Reduction: 4-[1-(4-aminophenyl)ethenyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Addition: Dibromo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The morpholine ring provides a scaffold that can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar structure but with a sulfur atom replacing the oxygen in the morpholine ring.
4-(4-Nitrophenyl)morpholine: Lacks the ethenyl linkage, resulting in different chemical properties and reactivity.
Uniqueness
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- is unique due to the presence of both the morpholine ring and the ethenyl linkage, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
55949-67-2 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-[1-(4-nitrophenyl)ethenyl]morpholine |
InChI |
InChI=1S/C12H14N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5H,1,6-9H2 |
InChI-Schlüssel |
YQRPJHPHEQAPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
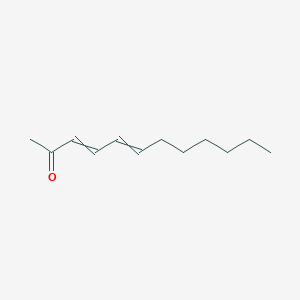
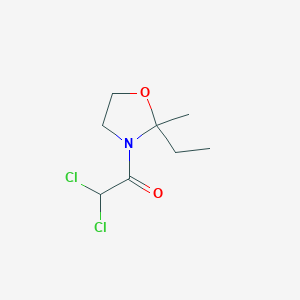
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
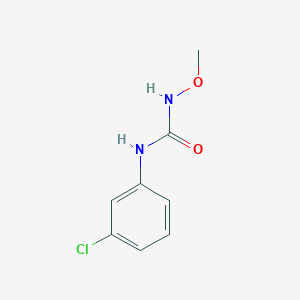

![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

